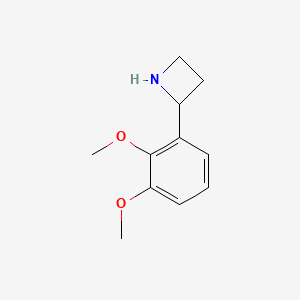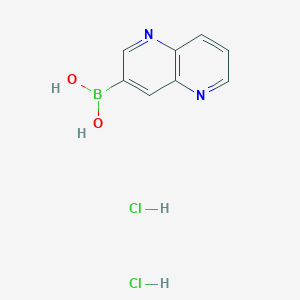
1,5-naphthyridin-3-ylboronic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1,5-naphthyridine ring system, which is further stabilized by the addition of two hydrochloride groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride typically involves the reaction of 1,5-naphthyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,5-naphthyridine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various substituted naphthyridine derivatives, while oxidation reactions can produce boronic esters or borates.
Aplicaciones Científicas De Investigación
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes and other biological targets. The naphthyridine ring system can interact with DNA and proteins, further enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,6-Naphthyridine: Similar to 1,5-naphthyridine but with nitrogen atoms in different positions.
Pyridine-3-boronic acid: A simpler boronic acid derivative with a pyridine ring instead of a naphthyridine ring.
Uniqueness
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is unique due to its combination of a boronic acid group and a naphthyridine ring system, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9BCl2N2O2 |
|---|---|
Peso molecular |
246.89 g/mol |
Nombre IUPAC |
1,5-naphthyridin-3-ylboronic acid;dihydrochloride |
InChI |
InChI=1S/C8H7BN2O2.2ClH/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5,12-13H;2*1H |
Clave InChI |
XZYBIFLILUVEOC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=CC=N2)N=C1)(O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)

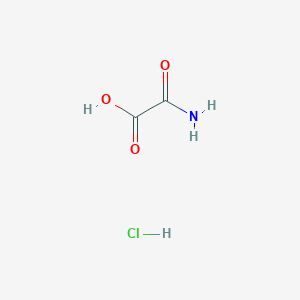
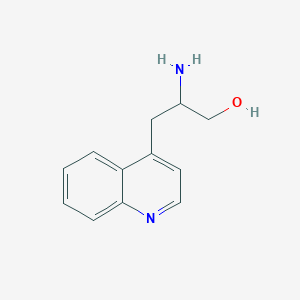
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)


![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
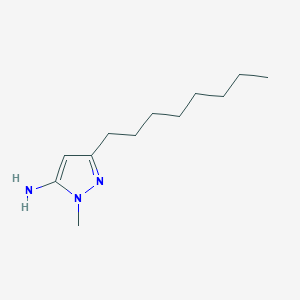
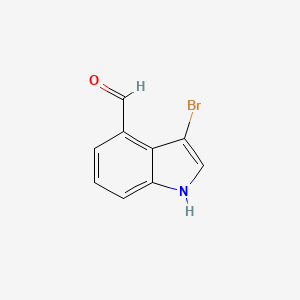
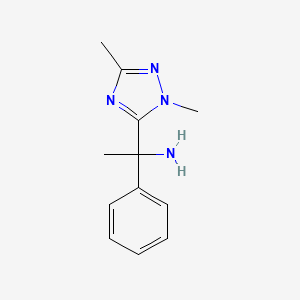
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
